molecular formula C8H15ClO B13203576 2-(Chloromethyl)-2-ethyloxane

2-(Chloromethyl)-2-ethyloxane

Katalognummer: B13203576
Molekulargewicht: 162.66 g/mol
InChI-Schlüssel: LNHKSHWSUDYUES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)-2-ethyloxane is an organic compound characterized by the presence of a chloromethyl group attached to an oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-ethyloxane typically involves the chloromethylation of 2-ethyloxane. One common method is the reaction of 2-ethyloxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of optimized reaction conditions, such as controlled temperature and pressure, along with efficient separation techniques, can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)-2-ethyloxane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.

    Oxidation Reactions: Products include alcohols, aldehydes, and ketones.

    Reduction Reactions: The primary product is the methyl derivative of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-2-ethyloxane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It can be utilized in the synthesis of polymers and other materials with specific properties.

    Chemical Biology: The compound can be used to study biological pathways and interactions by incorporating it into biologically active molecules.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-2-ethyloxane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Bromomethyl)-2-ethyloxane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.

    2-(Hydroxymethyl)-2-ethyloxane: Contains a hydroxymethyl group, making it less reactive than the chloromethyl derivative.

    2-(Methoxymethyl)-2-ethyloxane: Features a methoxymethyl group, which can influence its reactivity and applications.

Uniqueness

2-(Chloromethyl)-2-ethyloxane is unique due to the presence of the chloromethyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and other applications where reactivity is a key factor.

Eigenschaften

Molekularformel

C8H15ClO

Molekulargewicht

162.66 g/mol

IUPAC-Name

2-(chloromethyl)-2-ethyloxane

InChI

InChI=1S/C8H15ClO/c1-2-8(7-9)5-3-4-6-10-8/h2-7H2,1H3

InChI-Schlüssel

LNHKSHWSUDYUES-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CCCCO1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.